2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC18651558
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol
* For research use only. Not for human or veterinary use.
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester -](/images/structure/VC18651558.png)
Specification
Molecular Formula | C15H25NO4 |
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Molecular Weight | 283.36 g/mol |
IUPAC Name | tert-butyl 3,3-dimethyl-1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate |
Standard InChI | InChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-8-6-7-15(10-16)9-14(4,5)19-11(15)17/h6-10H2,1-5H3 |
Standard InChI Key | PAEHWXHGUKAWNN-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O1)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a spiro[4.5]decane core, where two rings—a tetrahydrofuran (oxa) ring and a piperidine (aza) ring—share a single sp³-hybridized carbon atom (spiro junction) . Key substituents include:
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A 7-carboxylic acid group protected as a 1,1-dimethylethyl (tert-butyl) ester at position 7.
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3,3-Dimethyl and 1-oxo modifications on the tetrahydrofuran ring.
The molecular formula is C₁₄H₂₃NO₅, with a molecular weight of 285.34 g/mol . Its IUPAC name reflects these substituents: 7-(tert-butoxycarbonyl)-3,3-dimethyl-1-oxo-2-oxa-7-azaspiro[4.5]decane.
Synthesis and Manufacturing
Key Synthetic Routes
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Core Spirocycle Construction:
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The parent 2-Oxa-7-azaspiro[4.5]decane is synthesized via gold-palladium relay catalysis, utilizing enynamides and vinyl benzoxazinanones to form the spiro framework through a [2+4] cycloaddition.
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Copper-catalyzed difluoroalkylation of N-benzylacrylamides offers an industrial-scale route, though this method primarily yields unsubstituted spirocycles.
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Derivatization Steps:
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Esterification: The carboxylic acid at position 7 is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DCM) .
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Oxo and Dimethyl Introduction: The 1-oxo group is introduced via Jones oxidation of a secondary alcohol, while 3,3-dimethyl substituents arise from alkylation with methyl iodide or Grignard reagents .
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Industrial Scalability
Challenges in large-scale production include:
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Stereochemical control during spirocycle formation.
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Purification of polar intermediates (e.g., carboxylic acids) before esterification .
Physicochemical Properties
Property | Value/Description | Source |
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Molecular Formula | C₁₄H₂₃NO₅ | |
Molecular Weight | 285.34 g/mol | |
CAS Number | 1160246-92-3 | |
Solubility | Low in water; soluble in DMSO, DMF | |
Stability | Hydrolyzes under acidic conditions |
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1730 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (ketone C=O), and ~1250 cm⁻¹ (C-O ester) .
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NMR:
Chemical Reactivity and Applications
Reactivity Profile
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Ester Hydrolysis: The tert-butyl ester undergoes cleavage in trifluoroacetic acid (TFA) or HCl/dioxane to yield the free carboxylic acid, critical for further functionalization .
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Ketone Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the 1-oxo group to a hydroxyl, altering solubility and bioactivity.
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